Cas no 1610021-39-0 (6-Benzothiazolamine, 4-fluoro-)

6-Benzothiazolamine, 4-fluoro- 化学的及び物理的性質
名前と識別子
-
- 6-Benzothiazolamine, 4-fluoro-
- 6-Amino-4-fluorobenzothiazole
- 4-fluorobenzo[d]thiazol-6-amine
- 4-fluoro-1,3-benzothiazol-6-amine
-
- インチ: 1S/C7H5FN2S/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H,9H2
- InChIKey: BIUBYHNHTIPRCU-UHFFFAOYSA-N
- ほほえんだ: S1C=NC2C(=CC(=CC1=2)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-Benzothiazolamine, 4-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A051000289-500mg |
6-Amino-4-fluorobenzothiazole |
1610021-39-0 | 98% | 500mg |
$1,153.76 | 2022-04-02 | |
Alichem | A051000289-250mg |
6-Amino-4-fluorobenzothiazole |
1610021-39-0 | 98% | 250mg |
$882.26 | 2022-04-02 | |
Alichem | A051000289-1g |
6-Amino-4-fluorobenzothiazole |
1610021-39-0 | 98% | 1g |
$2,024.25 | 2022-04-02 |
6-Benzothiazolamine, 4-fluoro- 関連文献
-
1. Back matter
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
6-Benzothiazolamine, 4-fluoro-に関する追加情報
6-Benzothiazolamine, 4-fluoro- (CAS No. 1610021-39-0): An Overview of Its Structure, Properties, and Applications
6-Benzothiazolamine, 4-fluoro- (CAS No. 1610021-39-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its 4-fluoro substitution on the benzothiazole ring, exhibits a range of interesting properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The molecular structure of 6-Benzothiazolamine, 4-fluoro- is composed of a benzothiazole core with an amine group attached to the 6-position and a fluorine atom at the 4-position. The presence of the fluorine atom introduces unique electronic and steric effects that can significantly influence the compound's biological activity and pharmacokinetic properties. These properties have been extensively studied in recent years, contributing to a deeper understanding of its potential therapeutic applications.
One of the key areas of research involving 6-Benzothiazolamine, 4-fluoro- is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The selective inhibition of these kinases can lead to reduced cell proliferation and inflammation, making 6-Benzothiazolamine, 4-fluoro- a promising lead compound for drug development.
In addition to its enzymatic inhibition properties, 6-Benzothiazolamine, 4-fluoro- has also been investigated for its potential as an antiviral agent. Recent research has demonstrated that this compound can interfere with the replication cycle of certain viruses, including those responsible for respiratory infections. The mechanism by which 6-Benzothiazolamine, 4-fluoro- exerts its antiviral effects is still under investigation, but preliminary findings suggest that it may target viral proteins essential for replication or host cell factors required for viral entry and assembly.
The pharmacokinetic properties of 6-Benzothiazolamine, 4-fluoro- have also been a focus of recent studies. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. Specifically, the 4-fluoro substitution has been found to enhance the compound's lipophilicity and stability, leading to improved bioavailability and reduced metabolic degradation.
In preclinical studies, 6-Benzothiazolamine, 4-fluoro- has demonstrated promising efficacy in animal models of various diseases. For example, in mouse models of cancer, treatment with this compound resulted in significant tumor regression without notable toxicity. Similarly, in models of viral infection, administration of 6-Benzothiazolamine, 4-fluoro- led to reduced viral load and improved survival rates. These findings highlight the therapeutic potential of this compound and warrant further investigation in clinical settings.
The safety profile of 6-Benzothiazolamine, 4-fluoro- is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, as with any new drug candidate, comprehensive safety evaluations will be necessary to ensure its safe use in humans.
In conclusion, 6-Benzothiazolamine, 4-fluoro- (CAS No. 1610021-39-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its potential use in treating various diseases.
1610021-39-0 (6-Benzothiazolamine, 4-fluoro-) 関連製品
- 1188535-58-1(1,2-Dichloro-3-fluoro-4-iodobenzene)
- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)
- 324-15-2(2-(3-fluorophenyl)-1H-Benzimidazole)
- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)
- 1251631-57-8(N-cycloheptyl-1-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-5-methyl-1H-pyrazole-4-carboxamide)
- 2137636-72-5(1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-)
- 1704251-79-5(N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride)
- 1692593-27-3(2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid)
- 1184980-42-4(Phenazepam-D4)
- 1894966-28-9(5-(4-fluoro-2-methylphenyl)-1,2-oxazole-3-carboxylic acid)




